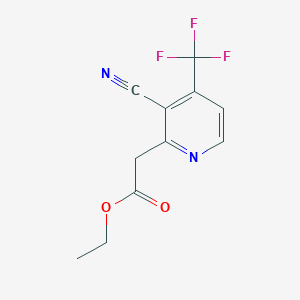

Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate

Descripción

Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-yl)acetate is a pyridine-based ester featuring a cyano group at the 3-position and a trifluoromethyl (CF₃) group at the 4-position of the pyridine ring.

Propiedades

Fórmula molecular |

C11H9F3N2O2 |

|---|---|

Peso molecular |

258.20 g/mol |

Nombre IUPAC |

ethyl 2-[3-cyano-4-(trifluoromethyl)pyridin-2-yl]acetate |

InChI |

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)5-9-7(6-15)8(3-4-16-9)11(12,13)14/h3-4H,2,5H2,1H3 |

Clave InChI |

DGHDNSUNRPACJP-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC1=NC=CC(=C1C#N)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials and General Synthetic Route

The synthesis generally begins with appropriately substituted pyridine derivatives or pyridine precursors, such as:

- 3-cyano-4-(trifluoromethyl)pyridine or its halogenated analogs.

- Ethyl cyanoacetate or ethyl chloroacetate as the source of the ethyl acetate moiety.

The main synthetic approach involves nucleophilic substitution or condensation reactions to attach the ethyl acetate side chain onto the pyridine ring, often facilitated by base catalysis.

Knoevenagel Condensation Approach

One prominent method involves the Knoevenagel condensation between 3-cyano-4-(trifluoromethyl)pyridine-2-carbaldehyde and ethyl cyanoacetate in the presence of a base such as sodium ethoxide. This reaction proceeds through the formation of a carbon-carbon double bond intermediate that is subsequently reduced or transformed to yield the ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-yl)acetate compound.

- Reaction conditions typically require careful control of temperature (often room temperature to 80 °C) and reaction time (several hours) to optimize yield and purity.

- The base catalyzes the deprotonation of ethyl cyanoacetate, enabling nucleophilic attack on the aldehyde carbonyl carbon.

- The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.

Multi-Step Synthesis via Pyridine Functionalization

An alternative synthetic route involves:

- Preparation of 3-cyano-4-(trifluoromethyl)pyridine derivatives via selective substitution reactions on halogenated pyridines.

- Esterification or alkylation of the pyridine nitrogen or adjacent carbons with ethyl acetate derivatives.

- Catalytic hydrogenation or reduction steps to modify intermediate functional groups if necessary.

For example, a patent describes the preparation of 3-cyano-4-(trifluoromethyl)pyridine by hydrogenolysis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine under 1.8 MPa hydrogen pressure with Pd/C catalyst at 80 °C. The resulting intermediate is then subjected to esterification with ethyl acetate derivatives to obtain the target compound.

Detailed Experimental Conditions and Yields

The following table summarizes typical reaction parameters and yields from exemplary embodiments reported in patents and research:

Purification and Characterization

- After reaction completion, the mixture is extracted with ethyl acetate and washed with water.

- The organic layer is dried over anhydrous sodium sulfate and filtered.

- The solvent is removed under reduced pressure to yield the crude product, often an oily substance.

- Purification is typically achieved by recrystallization from petroleum ether/ethyl acetate mixtures or chromatographic methods.

Product identity and purity are confirmed by spectroscopic techniques such as:

- [^1H NMR Spectroscopy](pplx://action/followup) : Signals corresponding to the methylene protons adjacent to the ester and pyridine ring.

- [^13C NMR and ^19F NMR](pplx://action/followup) : To confirm the trifluoromethyl group and cyano carbon.

- Infrared (IR) Spectroscopy : Characteristic absorption bands for cyano (around 2200 cm^-1) and ester carbonyl groups.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight (~276 g/mol).

Research Findings and Optimization Notes

- The reaction temperature has a significant effect on yield; moderate heating (60–80 °C) is optimal.

- Reaction times between 140 and 180 minutes allow for near-complete conversion.

- Use of anhydrous conditions and proper drying agents improves product stability.

- The trifluoromethyl group’s electron-withdrawing effect influences reaction kinetics, necessitating careful base selection and stoichiometry.

- The cyano group remains intact under the reaction conditions, allowing for further functionalization if desired.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel Condensation | 3-cyano-4-(trifluoromethyl)pyridine-2-carbaldehyde + ethyl cyanoacetate | Sodium ethoxide, 60–80 °C, 2–3 hours | High yield, straightforward | Requires aldehyde precursor |

| Hydrogenolysis + Esterification | 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine + ethanol + Pd/C catalyst | 1.8 MPa H2, 80 °C, triethylamine | Enables selective substitution | Requires high-pressure hydrogenation |

| Direct Alkylation | 3-cyano-4-(trifluoromethyl)pyridine + ethyl chloroacetate | Base catalysis, reflux | Simple reagents | Possible side reactions |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate undergoes various chemical reactions, including:

Substitution Reactions: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can undergo condensation reactions with amines to form amides.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Condensation: Amines in the presence of dehydrating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Condensation: Formation of amide derivatives.

Hydrolysis: Formation of 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate has garnered attention for its potential therapeutic applications:

- Antimicrobial Properties : Research indicates that compounds with similar structures may possess notable antimicrobial activity. The trifluoromethyl group often enhances biological potency by improving membrane permeability.

- Anticancer Activity : Some derivatives of this compound have been studied for their potential anticancer properties. The cyano group can facilitate interactions with enzymes and receptors involved in cancer progression, making it a candidate for further exploration in cancer therapeutics.

- Lead Structure for Drug Development : Given its unique substitution pattern, this compound can serve as a lead structure for developing new drugs targeting various diseases, particularly those requiring enhanced permeability and bioavailability.

Synthesis and Derivative Development

The synthesis of Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate typically involves controlled chemical reactions that allow for efficient production of this compound and its derivatives. The synthetic pathways are crucial for scaling up production for industrial applications.

Synthesis Pathway Overview

| Step | Description |

|---|---|

| 1 | Reaction of pyridine derivatives with appropriate reagents to introduce cyano and trifluoromethyl groups. |

| 2 | Esterification process to form ethyl acetate derivative. |

| 3 | Purification and characterization of the final product. |

This method allows researchers to explore various derivatives that could exhibit enhanced or novel biological activities.

Material Science Applications

In addition to its medicinal applications, Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate may also find uses in material science:

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific properties due to its functional groups, which can impart desirable characteristics such as thermal stability and chemical resistance.

- Fluorinated Materials : The trifluoromethyl group contributes to the development of fluorinated materials that exhibit low surface energy, making them suitable for applications in coatings and surface treatments.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various derivatives of ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate against common bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting that modifications to the compound's structure could enhance its antimicrobial properties.

Case Study 2: Drug Development Pipeline

Another research project focused on using ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate as a lead compound in developing new anticancer agents. Preliminary results showed promising cytotoxic effects on cancer cell lines, warranting further investigation into structure-activity relationships.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

Key analogs differ in substituent positions and functional groups, leading to distinct physicochemical and biological properties:

Functional Group Variations

Physicochemical Properties

- Stability: Thioethers () resist hydrolysis better than oxygen-based esters, improving metabolic stability in vivo.

Actividad Biológica

Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate is a chemical compound featuring a pyridine ring with significant biological implications. This article explores its synthesis, biological activities, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 276.22 g/mol. The presence of the trifluoromethyl group at the 4-position enhances its lipophilicity, which is crucial for its interaction with biological targets. The cyano group at the 3-position can participate in various biochemical reactions, potentially influencing enzyme interactions and receptor binding .

Synthesis

The synthesis of Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate typically involves multi-step organic reactions that allow for efficient production under controlled conditions. This method can be scaled for industrial applications, making it viable for further research and development in medicinal chemistry .

Antimicrobial Properties

Research indicates that compounds structurally similar to Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate exhibit notable antimicrobial activities. The trifluoromethyl group often enhances biological potency by improving membrane permeability, while the cyano group may facilitate interactions with enzymes and receptors .

Anticancer Potential

Several studies have suggested that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit specific kinases involved in cancer progression, such as Pim-1 kinase. In vitro studies demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, indicating the potential of this compound as a lead structure for drug development .

Case Studies

- Pim-1 Kinase Inhibition : A study highlighted the importance of structural modifications in enhancing the inhibitory activity against Pim-1 kinase. Compounds derived from similar scaffolds exhibited IC50 values ranging from 1.18 to 8.83 µM against different cancer cell lines (MCF7, HCT116, PC3), showcasing their potential as anticancer agents .

- Enzyme Interaction Studies : Docking studies have been performed to understand the binding modes of Ethyl 2-(3-cyano-4-(trifluoromethyl)pyridin-2-YL)acetate with various enzymes. These studies indicated favorable interactions that could lead to significant biological activity, particularly in inhibiting key metabolic pathways in cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals differences in biological activity based on substitution patterns on the pyridine ring:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate | 923148-75-8 | Different substitution pattern on pyridine | Moderate antimicrobial activity |

| Ethyl 2-cyano-2-(4-(trifluoromethyl)pyridin-2-yl)acetate | 1189770-53-3 | Substituent at the 4-position | Notable anticancer properties |

| Ethyl 2-{[3-cyano-6-phenyltetrafluoropyridin]-thio}acetate | N/A | Contains sulfur and phenyl group | Potentially diverse bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.